(Oxiran-2-yl)methyl decanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

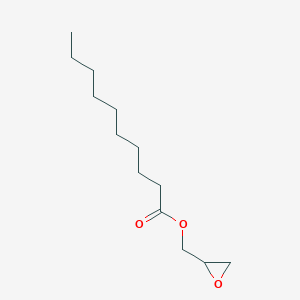

(Oxiran-2-yl)methyl decanoate is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is characterized by the presence of an oxirane ring (epoxide) attached to a decanoate ester group.

作用機序

Target of Action

It’s known that epoxides, such as (oxiran-2-yl)methyl decanoate, often target various biological macromolecules, including proteins and nucleic acids .

Mode of Action

Epoxides are generally known to react with nucleophiles in biological systems, such as the amino, hydroxyl, and sulfhydryl groups of proteins, leading to potential modifications in their structure and function .

Biochemical Pathways

It’s known that epoxides can participate in various biochemical reactions, including ring-opening reactions, which can lead to the formation of a range of derivatives .

Pharmacokinetics

The compound’s logp value of 306910 suggests that it may have good lipophilicity, which could potentially influence its absorption and distribution in the body .

Result of Action

Given its epoxide group, it may potentially react with various biological targets, leading to modifications in their structure and function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl decanoate typically involves the reaction of decanoic acid with an oxirane-containing alcohol under esterification conditions. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The oxirane ring in this compound can undergo oxidation reactions, leading to the formation of diols or other oxidized products.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Tertiary amines can catalyze the ring-opening of the oxirane ring by carboxylic acids, forming β-hydroxypropyl esters.

Major Products:

Oxidation: Diols or other oxidized derivatives.

Reduction: Alcohols.

Substitution: β-hydroxypropyl esters.

科学的研究の応用

(Oxiran-2-yl)methyl decanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and resins.

Industry: Utilized in the production of plasticizers, adhesives, and coatings due to its reactivity and stability.

類似化合物との比較

(Oxiran-2-yl)methyl hexanoate: Similar structure but with a shorter alkyl chain.

(Oxiran-2-yl)methyl octanoate: Similar structure with an intermediate-length alkyl chain.

(Oxiran-2-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.

Uniqueness: (Oxiran-2-yl)methyl decanoate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophobicity and reactivity, such as in the synthesis of specialized polymers and environmental research.

生物活性

(Oxiran-2-yl)methyl decanoate, also known as epoxide methyl decanoate, is a compound characterized by its unique oxirane (epoxide) structure combined with a decanoate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is critical for evaluating its applications in medicinal chemistry and environmental science.

- Chemical Formula : C₁₂H₂₂O₃

- Molecular Weight : 198.31 g/mol

- CAS Number : 26411-50-7

The presence of the oxirane group imparts unique reactivity, making it a candidate for various biological interactions. The decanoate moiety contributes to lipophilicity, influencing the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and nucleic acids. This reactivity can result in:

- Antimicrobial Activity : The compound may inhibit microbial growth by disrupting cell wall synthesis or function.

- Cytotoxic Effects : It could induce apoptosis in cancer cells through the modification of key signaling proteins involved in cell survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In cancer research, this compound has been evaluated for its cytotoxic effects against several cancer cell lines. The results from various studies are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound has promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition with an MIC of 32 µg/mL, highlighting its potential as an alternative treatment option for resistant bacterial infections.

Case Study 2: Cancer Cell Line Response

In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 breast cancer cells were analyzed. The compound induced apoptosis as indicated by increased caspase activity and morphological changes in treated cells. This suggests that the compound could be further explored as a chemotherapeutic agent.

特性

IUPAC Name |

oxiran-2-ylmethyl decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIESPTFIVNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564506 |

Source

|

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26411-50-7 |

Source

|

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。